3-Amino-6,6-dimethylcyclohex-2-enone
Overview
Description
3-Amino-6,6-dimethylcyclohex-2-enone is an organic compound with the molecular formula C8H13NO. It is a cyclic enaminone, characterized by the presence of an amino group and a ketone group within a six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-6,6-dimethylcyclohex-2-enone can be synthesized from dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ammonia or ammonium acetate. The reaction typically involves the condensation of dimedone with ammonia in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the enaminone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,6-dimethylcyclohex-2-enone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation with aldehydes and ketones to form more complex structures.
Cyclization reactions: It can form heterocyclic compounds through cyclization reactions with biselectrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and ketones: For condensation reactions.
Cyclopentane-1,2,4-trione: For cyclization reactions.
Diphenylcyclopropenone: For the formation of pyrrole rings.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and quinolines. These products are often of interest for their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
3-Amino-6,6-dimethylcyclohex-2-enone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6,6-dimethylcyclohex-2-enone involves its reactivity as a nucleophile due to the presence of the amino group. The compound can participate in nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. The enaminone structure also allows for tautomerization, which can influence its reactivity and the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-6,6-dimethylcyclohex-2-enone include:
3-Amino-5,5-dimethylcyclohex-2-enone: Another enaminone with similar reactivity but different substitution patterns.
6,6-Dimethylcyclohex-2-en-1-one: Lacks the amino group but shares the cyclic ketone structure.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): A dimeric compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for forming diverse heterocyclic compounds. Its ability to act as a C,N-bisnucleophilic component makes it particularly valuable in the synthesis of condensed heterocyclic systems .
Properties
IUPAC Name |
3-amino-6,6-dimethylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2)4-3-6(9)5-7(8)10/h5H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYOBVVBFZNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-46-0 | |
Record name | 3-amino-6,6-dimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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